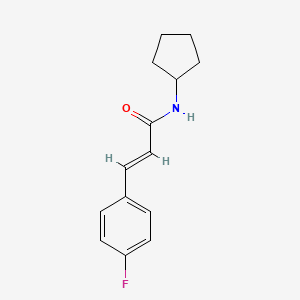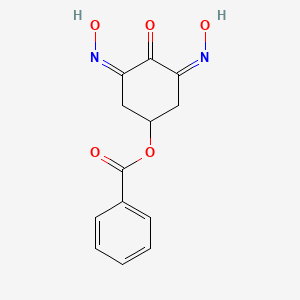
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide, also known as NS8593, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known to have a unique mechanism of action and exhibits several biochemical and physiological effects.
作用機序
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide activates SK channels by binding to a specific site on the channel protein. This binding causes a conformational change in the channel, which leads to the opening of the ion channel and the influx of potassium ions. This influx of potassium ions hyperpolarizes the cell membrane, leading to the suppression of neuronal excitability.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has several biochemical and physiological effects. It has been found to enhance the release of dopamine from neurons, which can lead to an improvement in motor function. N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has also been shown to reduce the frequency and duration of seizures in animal models. Additionally, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has been found to have a neuroprotective effect, as it can protect neurons from oxidative stress and other forms of damage.
実験室実験の利点と制限
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has several advantages for lab experiments. It is a potent and selective activator of SK channels, which makes it an excellent tool for studying the role of SK channels in various physiological processes. However, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not yet fully understood. Additionally, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide. One potential direction is to study the long-term effects of N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide on cells and tissues. Another potential direction is to investigate the safety and efficacy of N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide in humans. Additionally, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide could be used as a tool to study the role of SK channels in various diseases, such as Parkinson's disease, epilepsy, and Alzheimer's disease. Finally, N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide could be modified to improve its potency, selectivity, and pharmacokinetic properties, which could lead to the development of new drugs for the treatment of various diseases.
合成法
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide can be synthesized using a three-step process. The first step involves the reaction of 4-methylbenzylamine with 4-chloro-3-nitrobenzaldehyde to form N-(4-methylbenzyl)-4-chloro-3-nitrobenzamide. The second step involves the reduction of the nitro group using palladium on carbon catalyst to form N-(4-methylbenzyl)-4-chloro-3-aminobenzamide. The final step involves the reaction of N-(4-methylbenzyl)-4-chloro-3-aminobenzamide with morpholine to form N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide.
科学的研究の応用
N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has several potential scientific research applications. It has been found to be a potent activator of small conductance calcium-activated potassium (SK) channels. SK channels are known to play a critical role in regulating the excitability of neurons and other cells. N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has been shown to enhance the activity of SK channels, which can lead to the suppression of neuronal excitability and the reduction of seizures. N-(4-methylbenzyl)-4-(4-morpholinylmethyl)benzamide has also been found to have potential applications in the treatment of Parkinson's disease, as it can enhance dopamine release from neurons.
特性
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-2-4-17(5-3-16)14-21-20(23)19-8-6-18(7-9-19)15-22-10-12-24-13-11-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLQVQBDFHURDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenylethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5849320.png)

![N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5849327.png)

![5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5849345.png)
![N-(2-ethylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5849357.png)
![4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B5849360.png)


![methyl 2-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5849387.png)

![3-{[(2-furoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5849395.png)

![2-amino-N-[amino(1,3-benzothiazol-2-ylamino)methylene]benzamide](/img/structure/B5849412.png)